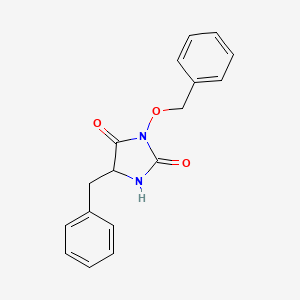
1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)- is a derivative of naphthalenedione, a compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological activities and applications .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)- has been studied for its potential in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its effects on immune cells, particularly in modulating T cell responses.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases like multiple sclerosis due to its immunomodulatory properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with immune cells. It has been shown to promote the expansion of CD8+ T cells while limiting the activity of Th1 and Th17 cells. This modulation of the immune response is crucial in reducing the severity of autoimmune conditions such as multiple sclerosis . The molecular targets and pathways involved include the selective reduction of antigen-specific CD4+ cells and the inhibition of pro-inflammatory cytokine production .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Bromo-1,4-Naphthoquinone: A closely related compound with similar bromination but lacking the 1-methylethoxy group.
8-Methoxy-1,4-Naphthoquinone: Another derivative with a methoxy group instead of the 1-methylethoxy group.
Uniqueness
1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate immune responses, particularly in the context of autoimmune diseases, sets it apart from other naphthoquinone derivatives .
Propriétés
Numéro CAS |
919114-35-5 |
|---|---|
Formule moléculaire |
C13H11BrO3 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
2-bromo-8-propan-2-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-7(2)17-11-5-3-4-8-10(15)6-9(14)13(16)12(8)11/h3-7H,1-2H3 |
Clé InChI |
MCJNOIGULLNECR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)
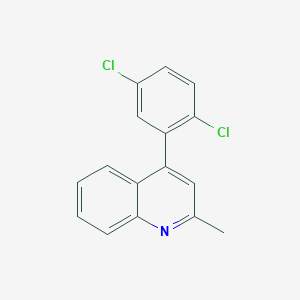
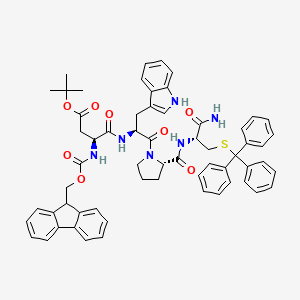

![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)


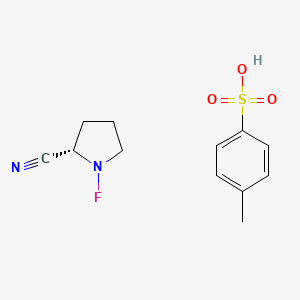

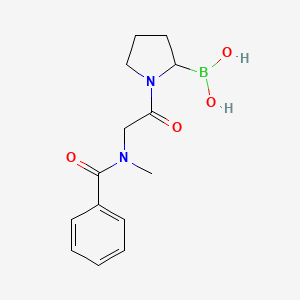

![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)
